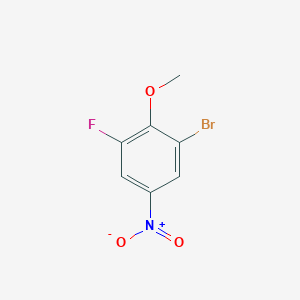

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

Overview

Description

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a chemical compound that has recently been studied for its potential applications in the laboratory. This compound has a wide range of uses due to its unique properties, including its low toxicity and its ability to react with a variety of other compounds.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: is a versatile intermediate in organic synthesis. It can undergo various reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions to synthesize complex molecules. For instance, its nitro group can be reduced to an amine, providing a pathway to synthesize aromatic amines, which are crucial in the production of dyes, pharmaceuticals, and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s halogen atoms make it a potential candidate for the synthesis of halogenated derivatives of therapeutic agents. Halogenated compounds often exhibit enhanced biological activity and metabolic stability. The methoxy group can act as a directing group in aromatic substitution reactions, aiding in the targeted modification of molecules .

Materials Science

The nitro group of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene can be utilized in the design of novel materials. Nitroaromatic compounds are known for their electron-accepting properties, making them useful in creating semiconducting materials and organic photovoltaics .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical methods. Its unique spectral properties allow it to be used in spectroscopic analysis, such as NMR and mass spectrometry, to identify or quantify substances within a sample .

Environmental Science

In environmental science, the study of nitroaromatic compounds like 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is significant due to their potential impact on the environment. Research into their degradation pathways can lead to better understanding and mitigation of pollution .

Agriculture

The bromo and fluoro substituents in 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene can be leveraged to synthesize agrochemicals. These elements are often found in herbicides and pesticides, where they can improve the efficacy and selectivity of these agents .

Mechanism of Action

Mode of Action

Nitrobenzene compounds typically undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

It’s known that benzylic halides, such as this compound, can react via sn1 or sn2 pathways, depending on their structure .

Pharmacokinetics

The compound’s molecular weight (25002 Da ) suggests it could be absorbed and distributed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . Additionally, it’s considered hazardous and may cause skin, eye, and respiratory irritation .

properties

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJMNFQCIBHJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654736 | |

| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

CAS RN |

875664-36-1 | |

| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

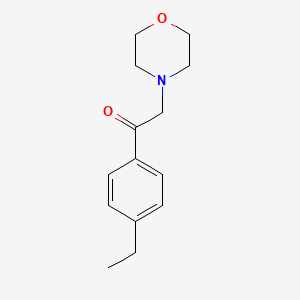

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)

![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)

![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)

![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)

![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)

![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)